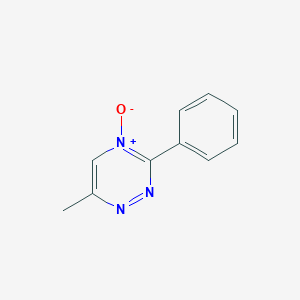
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles. The reaction conditions often include the use of hydrochloric acid as a catalyst and ethanol as a solvent, with the reaction mixture being heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and microwave irradiation can enhance the reaction efficiency and yield . Additionally, solvent-free conditions and the use of alternative catalysts, such as p-toluenesulfonic acid, have been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups .
Applications De Recherche Scientifique
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine has several scientific research applications:
Mécanisme D'action
The mechanism by which 6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine exerts its effects involves interactions with various molecular targets and pathways. For instance, its neuroprotective and anti-inflammatory properties are believed to be mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s ability to interact with specific receptors and enzymes in biological systems underlies its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine stands out due to its unique triazine ring structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
65739-48-2 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
6-methyl-4-oxido-3-phenyl-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C10H9N3O/c1-8-7-13(14)10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
CGGCRTXGNVKHAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[N+](=C(N=N1)C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


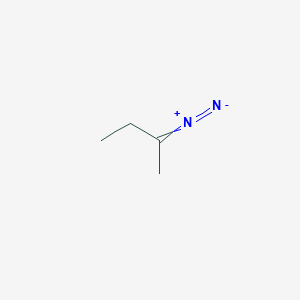
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
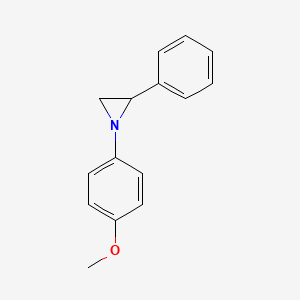
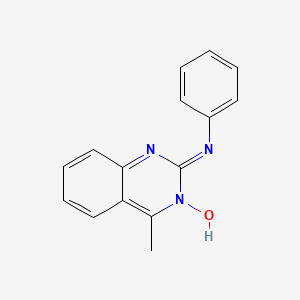
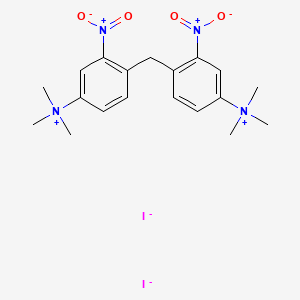
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)
phenylphosphanium](/img/structure/B14486400.png)
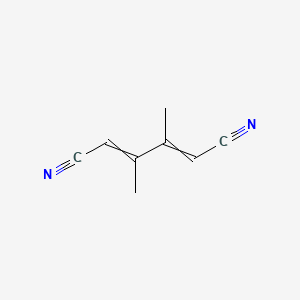
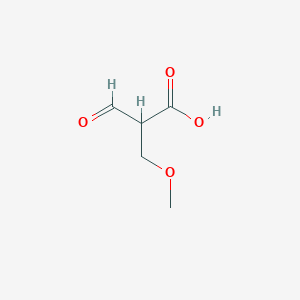
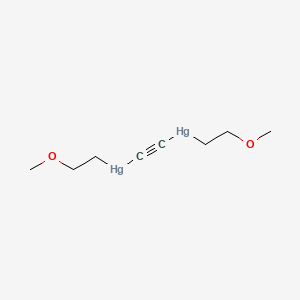
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)
![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)
